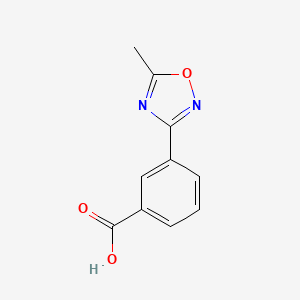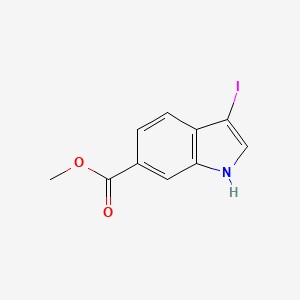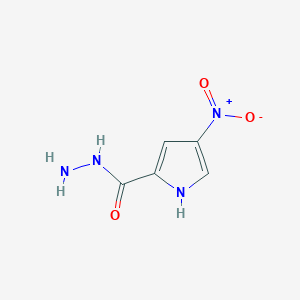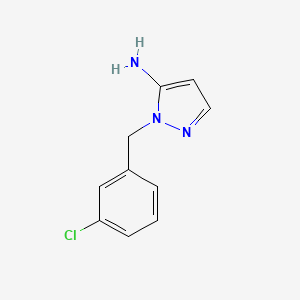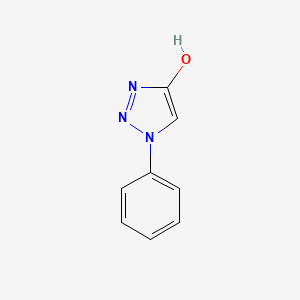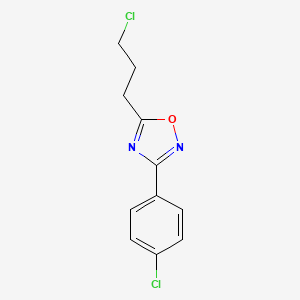
4-(4-propylphenyl)butanoic Acid
Overview
Description
4-(4-propylphenyl)butanoic Acid, also known as Benzenebutanoic acid, 4-propyl-, is a chemical compound used in scientific research . It has a molecular formula of C13H18O2 and a molecular weight of 206.285 . It is categorized under Carboxylic Acids .
Synthesis Analysis
The synthesis of butanoic acid derivatives, including this compound, has been studied extensively . Density functional theory (DFT) calculations are often utilized for the molecular design of these compounds . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules are presented .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HZWVRQFQUNIIBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . Its XLogP3 is 3.8 .Scientific Research Applications
Pharmaceutical Intermediates : 4,4-Bis(4-fluorophenyl) butanoic acid, a closely related compound, is a significant pharmaceutical intermediate often prepared via Friedel-Crafts reaction. The sulfonation process can be used to remove undesired isomers, enhancing the purity and efficiency of production (Fan, 1990).
Organic Synthesis : A solvent-free process for demethylating 4-(4-methoxyphenyl)butanoic acid, another related compound, has been developed, producing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in synthesizing LY518674. This method offers a milder and more efficient approach (Delhaye et al., 2006).
Synthetic Ion Channels : 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a variant of the compound, is used as a photolabile protecting group for optical gating in nanofluidic devices based on synthetic ion channels. It plays a role in UV-light-triggered transport of ionic species, which could be beneficial for controlled release, sensing, and information processing (Ali et al., 2012).
Thymidylate Synthases Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, closely related to the compound , is an essential intermediate for synthesizing new thymidylate syntheses inhibitors. This compound has potential applications in the medical and pharmaceutical fields (Yuan Guo-qing, 2013).
Urease Inhibitors : The study involving 4-(1H-indol-3-yl)butanoic acid leads to the synthesis of potent urease inhibitors. These molecules could be significant in therapeutic applications and drug design programs (Nazir et al., 2018).
TRPV1 Channel Modulators : 4-(Thiophen-2-yl)butanoic acid is used as a cyclic substitute in the synthesis of TRPV1 channel modulators. These compounds are explored for their potential in pain relief and protection against oxidative stress (Aiello et al., 2016).
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, assisting in protein folding and alleviating endoplasmic reticulum stress .
Biochemical Pathways
Similar compounds like 4-pba have been found to interact with human serum albumin at fatty acid binding sites, potentially affecting lipid metabolism .
Result of Action
Similar compounds like 4-pba have been found to alleviate endoplasmic reticulum stress by assisting protein folding .
Biochemical Analysis
Biochemical Properties
4-(4-propylphenyl)butanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to human serum albumin at fatty acid binding sites . This interaction is characterized by high binding specificity and induces conformational changes in the protein, which can affect its function. Additionally, this compound exhibits inhibitory activity against histone deacetylases, which are enzymes involved in the regulation of gene expression .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases . The compound can alleviate endoplasmic reticulum stress by assisting in protein folding, thereby preventing the accumulation of misfolded proteins that can lead to cell death. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific sites on proteins, such as human serum albumin, through hydrogen bonding and salt bridge formation . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can modulate gene expression by inhibiting histone deacetylases, which play a crucial role in chromatin remodeling and transcriptional regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and alleviation of endoplasmic reticulum stress . At higher doses, toxic or adverse effects may occur, emphasizing the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of this compound.
Properties
IUPAC Name |
4-(4-propylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVRQFQUNIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445711 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-53-9 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)
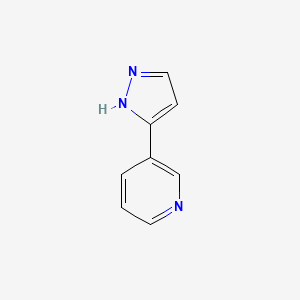
![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)
